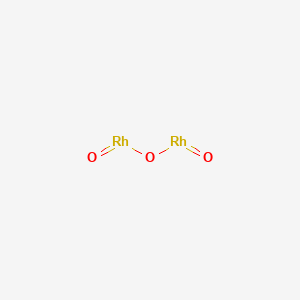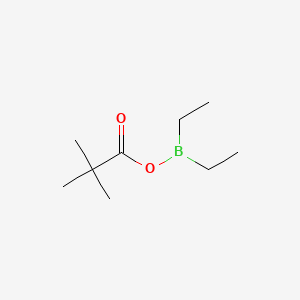
oxo(oxorhodiooxy)rhodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxo(oxorhodiooxy)rhodium is a complex compound containing rhodium and oxygen atoms. This compound is notable for its unique structure and properties, which make it valuable in various chemical processes and industrial applications. Rhodium, a rare and precious metal, is known for its catalytic properties, and when combined with oxygen, it forms oxo complexes that are highly reactive and versatile.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxo(oxorhodiooxy)rhodium can be synthesized through several methods. One common approach involves heating rhodium metal in the presence of air or oxygen at temperatures ranging from 600 to 1000°C . Another method includes the dehydration of its hydrate or the thermal decomposition of rhodium nitrate . These processes yield rhodium oxide, which can then be further processed to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of rhodium phosphite complexes as catalysts. These complexes are employed in hydroformylation processes, where olefins react with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce aldehydes . The rhodium catalysts used in these processes are highly efficient and selective, making them ideal for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxo(oxorhodiooxy)rhodium undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also be reduced under specific conditions.
Substitution: The compound can undergo substitution reactions, where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include carbon monoxide, hydrogen, and various olefins . The reactions typically occur under elevated temperatures and pressures, often in the presence of a catalyst.
Major Products Formed
The major products formed from reactions involving this compound include aldehydes, carboxylic acids, esters, and ketones . These products are valuable intermediates in the synthesis of various chemicals and materials.
Scientific Research Applications
Oxo(oxorhodiooxy)rhodium has numerous applications in scientific research, including:
Biology: The compound’s catalytic properties make it useful in studying enzyme mechanisms and developing new biochemical processes.
Medicine: Research is ongoing to explore its potential in drug synthesis and other medical applications.
Industry: This compound is used in the production of fine chemicals, lubricants, and other industrial products.
Mechanism of Action
The mechanism by which oxo(oxorhodiooxy)rhodium exerts its effects involves the coordination of the rhodium center with various ligands, including oxygen atoms. This coordination facilitates the activation of substrates and the subsequent catalytic reactions . The molecular targets and pathways involved include the formation of rhodium-carbonyl complexes and the insertion of carbon monoxide into metal-ligand bonds .
Comparison with Similar Compounds
Oxo(oxorhodiooxy)rhodium can be compared with other transition metal oxo complexes, such as those containing cobalt, nickel, and iron . These compounds share similar catalytic properties but differ in their reactivity and selectivity. For example, rhodium-based oxo complexes are often more selective and efficient in hydroformylation reactions compared to cobalt-based complexes . Other similar compounds include potassium ferrate and osmium tetroxide, which are also used as oxidizing agents .
Conclusion
This compound is a versatile and valuable compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it an essential component in various catalytic processes, and ongoing research continues to uncover new uses and potential benefits.
Properties
Molecular Formula |
O3Rh2 |
|---|---|
Molecular Weight |
253.809 g/mol |
IUPAC Name |
oxo(oxorhodiooxy)rhodium |
InChI |
InChI=1S/3O.2Rh |
InChI Key |
YRUZFXVGBSPFRV-UHFFFAOYSA-N |
Canonical SMILES |
O=[Rh]O[Rh]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium](/img/structure/B12060309.png)

![9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid](/img/structure/B12060341.png)






